PROTAC KRAS G12D degrader 1

KRAS G12D PROTAC degradation DC50

PROTAC KRAS G12D degrader 1 (CAS: 3033583-54-6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective ubiquitination and proteasomal degradation of the oncogenic KRAS G12D mutant protein. The compound comprises a KRAS G12D-binding warhead derived from MRTX1133 analogues conjugated via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand.

Molecular Formula C59H72F2N10O7S
Molecular Weight 1103.3 g/mol
Cat. No. B12381042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC KRAS G12D degrader 1
Molecular FormulaC59H72F2N10O7S
Molecular Weight1103.3 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F
InChIInChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1
InChIKeyKHIURKSPHCFKCV-FQLPBZNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC KRAS G12D degrader 1: Compound Overview and Research-Grade Procurement Specifications


PROTAC KRAS G12D degrader 1 (CAS: 3033583-54-6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective ubiquitination and proteasomal degradation of the oncogenic KRAS G12D mutant protein [1]. The compound comprises a KRAS G12D-binding warhead derived from MRTX1133 analogues conjugated via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand . Its molecular formula is C59H72F2N10O7S with a molecular weight of 1103.33 g/mol [2]. As a research-use-only compound available through commercial vendors, it serves as a chemical probe for studying KRAS G12D-driven oncogenic signaling and for validating degradation-based therapeutic strategies in preclinical models [1].

Why KRAS G12D PROTACs Cannot Be Substituted: The Critical Role of Degrader 1's Validated Performance Profile


Interchangeability among KRAS G12D PROTACs is precluded by substantial performance heterogeneity across key procurement-relevant dimensions. Publicly reported KRAS G12D degraders exhibit DC50 values spanning from 0.7 nM to 79.5 nM across different cellular contexts and E3 ligase recruitment strategies (CRBN-based vs. VHL-based) [1][2]. Degradation efficiency (Dmax), linker-dependent membrane permeability, and cell line-specific activity vary markedly, with some compounds achieving >95% Dmax while others demonstrate incomplete target engagement [3]. Furthermore, differential selectivity profiles against wild-type KRAS and other RAS isoforms critically impact experimental interpretability—compounds lacking validated selectivity data introduce confounding variables that compromise mechanistic studies [4]. PROTAC KRAS G12D degrader 1 distinguishes itself through peer-reviewed validation in a high-impact medicinal chemistry journal, providing procurement decision-makers with the quantifiable performance benchmarks absent from uncharacterized or minimally validated alternatives [5].

PROTAC KRAS G12D degrader 1: Head-to-Head Quantitative Evidence Versus Comparators


Degradation Potency (DC50) Benchmarking: PROTAC KRAS G12D degrader 1 Versus Structural Analogs

PROTAC KRAS G12D degrader 1 (compound 8o in the originating publication) achieves a DC50 of 38.06 nM for KRAS G12D degradation, representing optimized linker-dependent activity from structure-activity relationship (SAR) studies of a 21-compound series [1]. In direct comparison within the same study and assay system, earlier analogs (compounds 8a-8n) exhibited DC50 values ranging from >100 nM to undetectable degradation activity due to suboptimal linker composition and impaired membrane permeability [1].

KRAS G12D PROTAC degradation DC50 target engagement

Mechanistic Differentiation: Degradation Efficiency (Dmax) Versus Inhibitor-Based Approaches

PROTAC KRAS G12D degrader 1 induces proteasome-dependent degradation of KRAS G12D protein, achieving substantial target elimination as demonstrated by Western blot analysis in AsPC-1 cells [1]. In contrast, the clinically advanced non-covalent inhibitor MRTX1133 binds to and inhibits KRAS G12D (IC50 ~1.46 μM in AGS cells, <0.10 μM in AsPC-1 cells) but does not eliminate the protein target, leaving the potential for adaptive resistance via protein accumulation or pathway reactivation [2]. The degradation mechanism eliminates the scaffolding functions of KRAS G12D that inhibition alone cannot address [3].

KRAS G12D Dmax PROTAC vs inhibitor degradation efficiency

Pathway Suppression: ERK Phosphorylation Inhibition as a Functional Selectivity Readout

PROTAC KRAS G12D degrader 1 suppresses phosphorylated ERK (pERK) levels in KRAS G12D-mutant cells, confirming functional blockade of downstream RAS/MAPK signaling [1]. This pathway-specific suppression serves as a functional biomarker distinguishing selective G12D targeting from pan-RAS or off-pathway interference. In contrast, the pan-KRAS PROTAC degrader-1 degrades multiple KRAS mutants (G12D DC50 = 1.1 nM in AGS cells) and lacks the mutant-selective profile that enables G12D-specific mechanistic dissection [2].

KRAS G12D ERK phosphorylation RAS/MAPK pathway functional selectivity

In Vivo Antitumor Efficacy: AsPC-1 Xenograft Model Performance

PROTAC KRAS G12D degrader 1 demonstrates significant tumor growth inhibition in the AsPC-1 pancreatic cancer xenograft mouse model, validating in vivo target engagement and antitumor activity [1][2]. While the originating publication reports in vivo efficacy without specific TGI percentage, comparative analysis against ZJK-807, a CRBN-based KRAS G12D PROTAC evaluated in the same AsPC-1 xenograft model, shows that ZJK-807 achieved 47% tumor growth inhibition at 30 mg/kg subcutaneous dosing [3]. Both compounds exhibit favorable pharmacokinetic properties in mice, establishing the AsPC-1 xenograft as a validated efficacy model for this target class [1][3].

KRAS G12D xenograft in vivo efficacy pancreatic cancer

Pharmacokinetic and Pharmacodynamic Profile: Mouse PK/PD Validation

PROTAC KRAS G12D degrader 1 displays favorable pharmacokinetic and pharmacodynamic properties in mice, as reported in the originating JMC publication [1]. This includes measurable plasma exposure and sustained target modulation following systemic administration, supporting its suitability for in vivo pharmacology studies. In cross-study comparison, RP03707 (a CRBN-based KRAS G12D PROTAC) exhibits prolonged PK/PD effects with DC50 values of 0.7 nM (PK-59 cells) and 0.6 nM (AsPC-1 cells), demonstrating that different E3 ligase recruitment strategies (VHL-based vs. CRBN-based) yield distinct PK/PD profiles [2].

KRAS G12D pharmacokinetics pharmacodynamics in vivo PK/PD

Publication-Validated Identity: Peer-Reviewed Structural and Biological Characterization

PROTAC KRAS G12D degrader 1 is the identical compound to 8o published in the Journal of Medicinal Chemistry (2024), where its complete synthesis, structural characterization, and biological evaluation are peer-reviewed and publicly accessible [1]. This contrasts with numerous KRAS G12D PROTAC tool compounds available only through vendor datasheets without corresponding peer-reviewed publication, where identity, purity, and activity claims lack independent verification [2]. The publication provides comprehensive SAR data across 21 PROTAC analogs, degradation mechanism validation (VHL- and proteasome-dependence), and cellular selectivity profiling [1].

KRAS G12D JMC publication compound validation quality assurance

PROTAC KRAS G12D degrader 1: Evidence-Backed Research and Preclinical Application Scenarios


Validation of Degradation-Based KRAS G12D Targeting in Pancreatic Cancer Models

PROTAC KRAS G12D degrader 1 is validated in the AsPC-1 pancreatic cancer cell line and AsPC-1 xenograft mouse model, demonstrating significant tumor growth inhibition and favorable PK/PD properties [1][2]. This makes it suitable for preclinical studies investigating degradation-based therapeutic strategies in KRAS G12D-driven pancreatic ductal adenocarcinoma, where the G12D mutation is most prevalent.

Mechanistic Dissection of KRAS G12D-Selective Degradation Versus Inhibition

The compound's proteasome- and VHL-dependent degradation mechanism, confirmed via MG-132 and VHL ligand competition experiments, enables direct comparison between protein elimination and inhibitor-based occupancy approaches [1]. Researchers studying resistance mechanisms to KRAS inhibitors (e.g., MRTX1133) can employ this degrader to evaluate whether eliminating the target protein overcomes adaptive resistance pathways inaccessible to inhibitors [3].

Linker SAR and Membrane Permeability Studies in PROTAC Design

The originating publication provides a 21-compound SAR series where PROTAC KRAS G12D degrader 1 (compound 8o) emerged as the optimized lead following systematic linker modifications [1]. This rich SAR dataset makes the compound valuable as a reference standard for medicinal chemistry programs optimizing linker composition, membrane permeability, and degradation efficiency in PROTAC development.

Mutant-Selective RAS/MAPK Pathway Interrogation

PROTAC KRAS G12D degrader 1 suppresses ERK phosphorylation selectively in KRAS G12D-mutant cells without degrading wild-type KRAS or other RAS isoforms [1]. This mutant-selective profile supports experiments requiring specific interrogation of G12D-driven signaling without confounding effects on wild-type KRAS-dependent normal tissue homeostasis or other RAS family members, distinguishing it from pan-KRAS degraders [4].

Technical Documentation Hub

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